2-amino-7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carbonitrile
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Overview
Description
2-Amino-7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carbonitrile (AMP-CN) is an organic compound with a wide range of applications in the field of scientific research. It is a heterocyclic aromatic compound which contains both nitrogen and carbon atoms in its structure, and is used in various chemical synthesis methods to create new compounds. As a versatile compound, AMP-CN has been used in a number of scientific research applications, ranging from the study of its mechanism of action, biochemical and physiological effects, to its advantages and limitations for lab experiments.
Scientific Research Applications
Antibacterial Activity
The compound has been used in the synthesis of novel 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives, which have shown significant antibacterial activity . These derivatives exhibited excellent antibacterial activity with a zone of inhibition of 30-33 mm against E. coli (Gram-negative bacteria) and S. aureus (Gram-positive bacteria). They also showed excellent antibacterial activity with a zone of inhibition of 22-25 mm against P. aeruginosa (Gram-negative bacteria) and S. pyogenes (Gram-positive bacteria) .
Analgesic Properties
Imidazo[1,2-a]pyrimidines, a class of compounds that includes 2-Amino-7-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carbonitrile, have been studied for their analgesic properties .
Antipyretic Properties
Imidazo[1,2-a]pyrimidines also exhibit antipyretic properties, making them potentially useful in the treatment of fever .
Anti-inflammatory Properties
These compounds have been found to possess anti-inflammatory properties, which could make them useful in the treatment of various inflammatory conditions .
Neuroprotective Applications
A class of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine compounds is prescribed for treatment to reduce neurotoxic injury associated with anoxia or ischemia which typically follows stroke, cardiac arrest, hypoglycemia or perinatal asphyxia .
Antimicrobial Agents
The intensely increasing multi-drug resistant microbial infections have encouraged the search for new antimicrobial agents. Hydrazone derivatives, which can be synthesized from this compound, are known to exhibit a wide variety of biological activities including anti-microbial .
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazo[1,2-a]pyridines, have been found to interact with various biological targets .
Mode of Action
It’s worth noting that related compounds, such as imidazo[1,2-a]pyridines, have been found to exhibit a wide variety of biological activities, including antimicrobial, analgesic, antipyretic, and anti-inflammatory properties .
Biochemical Pathways
Compounds with similar structures have been found to interact with various biochemical pathways .
Pharmacokinetics
The compound’s molecular weight of 17622 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
Related compounds have been found to exhibit a wide variety of biological activities, including antimicrobial, analgesic, antipyretic, and anti-inflammatory properties .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, storage conditions such as temperature and exposure to light can affect the stability of the compound . .
properties
IUPAC Name |
2-amino-7-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4/c1-6-2-3-13-7(5-10)9(11)12-8(13)4-6/h6H,2-4,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPEDRKFMTBTIMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN2C(=NC(=C2C#N)N)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-7-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carbonitrile |
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